molecular formula C10H19NO3 B12065676 tert-Butyl (2-(allyloxy)ethyl)carbamate

tert-Butyl (2-(allyloxy)ethyl)carbamate

Cat. No.: B12065676
M. Wt: 201.26 g/mol
InChI Key: NMCNXBAJXDQWIS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(allyloxy)ethyl)carbamate is a strategic bifunctional building block of significant value in advanced organic synthesis and medicinal chemistry research. This compound features two highly versatile and orthogonal functional groups: a tert-butoxycarbonyl (N-Boc) protected primary amine and an allylic ether moiety . The N-Boc group is one of the most widely used amine protecting groups due to its stability under basic and nucleophilic conditions, and its reliable, mild deprotection under acidic conditions such as trifluoroacetic acid (TFA) . This orthogonality allows researchers to selectively manipulate the allylic ether functionality while the amine remains protected, and subsequently deprotect the amine for further derivatization in complex multi-step syntheses . The allylic ether serves as a robust yet reactive handle that can participate in various transformations, including cross-coupling reactions, alkene metathesis, epoxidation, and dihydroxylation . A key application of the allyl group is its use as a protecting group for alcohols, which can be removed via deallylation using transition metal catalysts like palladium, offering another layer of orthogonal deprotection strategy . The unique combination of these groups within a simple ethyl framework makes this compound an ideal precursor for constructing nitrogen- and oxygen-containing heterocycles, which are privileged structures in pharmaceutical agents . Furthermore, its flexible spacer is useful in developing larger molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and other targeted drug delivery systems . This compound is for research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-(2-prop-2-enoxyethyl)carbamate

InChI

InChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)

InChI Key

NMCNXBAJXDQWIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC=C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 Allyloxy Ethyl Carbamate

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of tert-Butyl (2-(allyloxy)ethyl)carbamate

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and convergent synthetic routes.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N bond): This disconnection breaks the carbamate (B1207046) C-N bond, leading to 2-(allyloxy)ethylamine and a tert-butoxycarbonyl (Boc) introducing agent. This suggests a synthesis starting from 2-(allyloxy)ethylamine followed by N-protection.

Disconnection B (C-O ether bond): This disconnection cleaves the ether linkage, suggesting an allylation reaction. This pathway starts with N-Boc-2-hydroxyethylamine (also known as tert-butyl (2-hydroxyethyl)carbamate) and an allyl halide, typically following the principles of the Williamson ether synthesis. youtube.commasterorganicchemistry.comyoutube.com

Convergent and Divergent Synthetic Approaches to this compound

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised.

Convergent Approach: This typically involves synthesizing the two key fragments, 2-(allyloxy)ethylamine and a Boc-anhydride, separately and then coupling them in a final step.

Divergent Approach: A more common and efficient approach starts from a common intermediate, such as 2-aminoethanol, and diverges to the final product through sequential protection and functionalization steps.

The following sections will detail the practical implementation of these strategies.

This approach focuses on forming the carbamate bond as the key step.

The direct N-protection of 2-(allyloxy)ethylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely used and effective method. organic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Reaction Conditions for Direct N-Boc Protection of 2-(allyloxy)ethylamine

ReagentBaseSolventTemperature (°C)Yield (%)
Di-tert-butyl dicarbonateTriethylamineDichloromethane (B109758)0 to rtHigh
Di-tert-butyl dicarbonateSodium hydroxide (B78521)Water/Dioxane0 to rtHigh
Di-tert-butyl dicarbonateSodium bicarbonateTetrahydrofuran (B95107)/WaterrtGood

Reaction conditions are generalized and may vary based on specific literature procedures.

The choice of base and solvent can be optimized to ensure high yields and easy purification. The use of a mild base like sodium bicarbonate in a biphasic system is often preferred to minimize side reactions.

This strategy involves the formation of the ether linkage as the final key bond-forming step.

The Williamson ether synthesis is a classic and reliable method for forming ethers. youtube.commasterorganicchemistry.comyoutube.com In this context, the alkoxide of N-Boc-2-hydroxyethylamine is reacted with an allyl halide.

The first step is the deprotonation of the hydroxyl group of N-Boc-2-hydroxyethylamine using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose as it forms a non-nucleophilic byproduct (H₂ gas). youtube.com

The subsequent reaction with an allyl halide, such as allyl bromide or allyl chloride, proceeds via an Sₙ2 mechanism to yield this compound. masterorganicchemistry.com

Table 2: Reagents and Conditions for Williamson Ether Synthesis

Alkoxide PrecursorBaseAllylating AgentSolventTemperature (°C)
N-Boc-2-hydroxyethylamineSodium Hydride (NaH)Allyl BromideTetrahydrofuran (THF)0 to rt
N-Boc-2-hydroxyethylaminePotassium tert-butoxideAllyl ChlorideDimethylformamide (DMF)rt
N-Boc-2-hydroxyethylamineSodium Hydroxide (Phase Transfer)Allyl BromideDichloromethane/Waterrt

Reaction conditions are representative and can be adapted based on experimental findings.

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial when using an aqueous base like sodium hydroxide, allowing the reaction to proceed in a biphasic system. google.com

Alternative Synthetic Routes from Readily Available Precursors

An alternative pathway to this compound involves starting from 2-(allyloxy)ethan-1-amine. This precursor can be synthesized through various established methods. The subsequent step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 2-(allyloxy)ethan-1-amine with di-tert-butyl dicarbonate (Boc(_2)O) in the presence of a base, such as a tertiary amine or an inorganic base, in a suitable solvent like dichloromethane or a biphasic system. chemrxiv.org

Another potential, though less direct, route could involve the Curtius rearrangement. organic-chemistry.orgorgsyn.org This would entail the conversion of a suitable carboxylic acid derivative to an isocyanate, which is then trapped with an alcohol. However, this method is generally more complex for this specific target molecule compared to the direct allylation of N-Boc-ethanolamine.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Solvent Effects and Reaction Kinetics

The choice of solvent significantly impacts the yield and kinetics of the synthesis of this compound. In the Williamson ether synthesis, polar aprotic solvents such as DMF and THF are generally preferred as they can solvate the cation of the alkoxide salt, leaving the alkoxide ion more nucleophilic and thus accelerating the S(_N)2 reaction. nih.gov The kinetics of the reaction are typically first order with respect to both the alkoxide and the allyl halide.

Catalyst and Reagent Screening for Efficiency

The efficiency of the synthesis can be enhanced by screening different catalysts and reagents.

For Catalytic Allylation:

Allylating Agents: Allyl bromide is a common and reactive choice. Allyl chloride can also be used, though it is generally less reactive. The use of allyl tosylate or mesylate can also be considered as they are excellent leaving groups.

Phase-Transfer Catalysts: Various quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate) and phosphonium (B103445) salts can be screened for their efficiency in promoting the reaction. The structure of the catalyst, including the length of the alkyl chains, can influence its catalytic activity. nih.gov

The following table summarizes the potential impact of different reagents on the synthesis:

Reagent TypeOptionsPotential Impact on Yield and Purity
Base NaH, KH, KOtBu, KOH (with PTC)Stronger, non-nucleophilic bases generally favor higher yields by minimizing side reactions.
Allylating Agent Allyl bromide, Allyl chloride, Allyl tosylateReactivity order: Tosylate > Bromide > Chloride. Higher reactivity can lead to faster reactions but may also increase the potential for side reactions if not controlled.
Phase-Transfer Catalyst TBAB, TBAC, TBAI, Aliquat 336Catalyst structure affects its solubility and efficiency in transferring the alkoxide. Screening is often necessary to find the optimal catalyst for a specific system.

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Medium Approaches

Adhering to the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous solvents are highly desirable. carlroth.com

Solvent-Free Approaches: The allylation reaction could potentially be carried out under solvent-free conditions, especially with the use of a phase-transfer catalyst. The reactants, N-Boc-ethanolamine (a liquid or low-melting solid) sigmaaldrich.com and allyl bromide (a liquid), could be mixed with a solid base like powdered potassium hydroxide and a catalytic amount of a phase-transfer catalyst. This approach would significantly reduce solvent waste.

Aqueous Medium Approaches: The use of water as a solvent is a key aspect of green chemistry. A phase-transfer catalyzed Williamson ether synthesis can be performed using an aqueous solution of a base like sodium or potassium hydroxide. google.com The N-Boc-ethanolamine and allyl bromide would be in an organic phase (or neat), and the phase-transfer catalyst would facilitate the reaction at the interface or by transferring the hydroxide or alkoxide ion into the organic phase. This method avoids the use of flammable and toxic organic solvents as the primary reaction medium.

The following table outlines potential green chemistry approaches for the synthesis:

ApproachDescriptionAdvantages
Solvent-Free Synthesis Reaction of N-Boc-ethanolamine, allyl bromide, a solid base, and a phase-transfer catalyst without any solvent.Eliminates solvent waste, simplifies product isolation, and can lead to higher reaction rates due to high reactant concentrations.
Aqueous Medium Synthesis A two-phase system with water as the bulk solvent, containing the base, and the organic reactants (neat or in a minimal amount of a biodegradable solvent) with a phase-transfer catalyst.Reduces the use of volatile organic compounds (VOCs), is non-flammable, and often uses cheaper and less toxic reagents.

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are pivotal in modern chemical synthesis, emphasizing the reduction of waste and maximization of resource efficiency. Atom economy is a key metric in this evaluation, measuring the proportion of reactant atoms that are incorporated into the desired product. A common and plausible two-step synthetic route for this compound involves an initial Williamson ether synthesis followed by a Boc-protection step.

Step 1: Williamson Ether Synthesis of 2-(allyloxy)ethan-1-amine

In this step, 2-aminoethanol is reacted with a strong base, such as sodium hydride (NaH), to deprotonate the more acidic hydroxyl group, forming a sodium alkoxide. This intermediate then reacts with an allyl halide, like allyl bromide, via an SN2 reaction to form the ether linkage.

Reaction: C₂H₇NO + NaH + C₃H₅Br → C₅H₁₁NO + NaBr + H₂

Step 2: Boc-Protection of 2-(allyloxy)ethan-1-amine

The resulting 2-(allyloxy)ethan-1-amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amine group, yielding the final product. This reaction typically proceeds with high yield and generates tert-butanol (B103910) and carbon dioxide as by-products. jk-sci.comchemistrysteps.com

Reaction: C₅H₁₁NO + C₁₀H₁₈O₅ → C₁₀H₁₉NO₃ + C₄H₁₀O + CO₂

The theoretical atom economy for this synthetic sequence can be calculated to assess its efficiency in converting reactant mass into the final product.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

StepReactantsMolar Mass ( g/mol )Desired ProductMolar Mass ( g/mol )By-productsMolar Mass ( g/mol )Atom Economy (%)
1: Ether Synthesis 2-Aminoethanol (C₂H₇NO)61.082-(Allyloxy)ethan-1-amine (C₅H₁₁NO)101.15Sodium Bromide (NaBr)102.8949.6%
Allyl Bromide (C₃H₅Br)120.98
2: Boc Protection 2-(Allyloxy)ethan-1-amine (C₅H₁₁NO)101.15This compound (C₁₀H₁₉NO₃)201.26tert-Butanol (C₄H₁₀O)74.1262.9%
Di-tert-butyl dicarbonate (C₁₀H₁₈O₅)218.25Carbon Dioxide (CO₂)44.01
Overall Process 2-Aminoethanol, Allyl Bromide, Di-tert-butyl dicarbonate400.31This compound201.26NaBr, tert-Butanol, CO₂221.0250.3%

Waste Minimization Strategies:

By-product Management: The primary inorganic by-product from the Williamson ether synthesis is a salt (e.g., Sodium Bromide), which must be separated and disposed of. The Boc protection step generates tert-butanol and CO₂. While CO₂ can be vented, tert-butanol must be managed as a solvent waste stream.

Solvent Reduction and Recycling: The use of solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) contributes significantly to the process mass intensity (PMI). Minimizing solvent volumes, selecting greener alternatives (e.g., 2-MeTHF), and implementing solvent recycling protocols are crucial for waste reduction.

Catalytic Alternatives: While strong bases like NaH are effective, they present handling hazards and generate stoichiometric waste. Exploring catalytic methods, such as phase-transfer catalysis (PTC), could reduce the amount of base required and simplify work-up procedures. google.com

Alternative Reagents: Investigating alternative reagents for both steps could improve atom economy. For instance, using allyl carbonate in a transition-metal-catalyzed allylation could offer a more atom-economical route to the ether. For the protection step, while Boc₂O is common, other methods might generate less waste, although often with other trade-offs. organic-chemistry.org

Process Intensification and Scale-Up Considerations for Laboratory to Pilot Production of this compound

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant introduces significant challenges that require careful consideration of chemical engineering principles. acs.org The goal is to develop a process that is not only economically viable but also safe, robust, and scalable.

Key Scale-Up Challenges:

ChallengeAffected StepDetails and Mitigation Strategies
Heat Transfer Ether SynthesisThe reaction of sodium hydride with 2-aminoethanol and the subsequent SN2 reaction are exothermic. In large-scale batch reactors, inefficient heat removal can lead to temperature spikes, promoting side reactions and creating safety hazards. Mitigation: Use of jacketed reactors with efficient cooling systems, controlling the rate of reagent addition, and considering continuous flow reactors for superior heat transfer. acs.org
Mass Transfer Ether SynthesisIn heterogeneous reactions involving a solid base like NaH, mixing becomes critical at scale to ensure consistent reaction rates. Poor mixing can lead to localized "hot spots" and incomplete reactions. Mitigation: Proper reactor and agitator design are essential. Alternatively, using a homogeneous base or a phase-transfer catalyst can circumvent this issue.
Handling of Hazardous Reagents Ether SynthesisSodium hydride is highly flammable and reacts violently with water. Handling large quantities requires specialized equipment and stringent safety protocols. Mitigation: Use of nitrogen atmospheres, specialized charging systems, and training for personnel. Exploring less hazardous bases is a key process development goal.
Gas Evolution Boc ProtectionThe protection reaction releases carbon dioxide gas. jk-sci.com In a large, sealed reactor, this can lead to a dangerous pressure build-up. Mitigation: The reactor must be equipped with an adequate venting system and pressure monitoring. The rate of reaction should be controlled to manage the rate of gas evolution.
Purification and Isolation Both StepsMethods like column chromatography, common in the lab, are often impractical and costly at the pilot scale. The removal of salts (NaBr) via filtration can also be challenging with large volumes. Mitigation: Developing a robust crystallization or distillation procedure for product isolation is crucial. For the salt by-product, selecting appropriate filter types and optimizing filtration conditions are necessary.

Process Intensification Strategies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, several strategies could be highly beneficial:

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor offers significant advantages over traditional batch processing. nih.gov For both the etherification and carbamate formation steps, flow chemistry provides superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. acs.orgnih.gov Recent studies have demonstrated the successful continuous synthesis of various carbamates. researchgate.nettuwien.at

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for Williamson ether synthesis, potentially from hours to minutes. wikipedia.org This can increase throughput and reduce energy consumption, making it an attractive option for intensification, although scaling up microwave reactors presents its own set of engineering challenges.

Telescoped Reactions (One-Pot Synthesis): Combining the ether synthesis and Boc-protection steps into a single, "one-pot" process without isolating the intermediate amine could significantly reduce solvent use, waste generation, and processing time. This would require careful optimization of reaction conditions to ensure compatibility between the two reaction types.

By addressing these scale-up challenges and embracing process intensification technologies, the production of this compound can be transitioned from a laboratory procedure to an efficient and sustainable pilot-scale process. adesisinc.com

Chemical Reactivity and Transformation Chemistry of Tert Butyl 2 Allyloxy Ethyl Carbamate

Reactions Involving the Allylic Ether Moiety of tert-Butyl (2-(allyloxy)ethyl)carbamate

The presence of a terminal double bond in the allyloxy group opens up a range of synthetic possibilities. The following subsections detail some of the most significant transformations.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgorganic-chemistry.org For this compound, this presents opportunities for cyclization, intermolecular coupling, and the introduction of new functional groups.

Ring-closing metathesis (RCM) is a widely utilized intramolecular reaction that forms cyclic alkenes from acyclic dienes with the expulsion of a small volatile alkene, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org To achieve RCM with this compound, it must first be converted into a suitable diene precursor. This can be accomplished by introducing a second allyl group onto the nitrogen atom of the carbamate (B1207046).

While specific studies on the RCM of an N-allyl derivative of this compound are not prevalent, the RCM of structurally similar chiral allylamines has been successfully demonstrated. For instance, the RCM of fully protected bis-allylamines has been shown to proceed efficiently to provide cyclic allylamines. ursa.cat These reactions typically employ Grubbs' or Hoveyda-Grubbs catalysts. The general approach would involve the synthesis of a diene, such as tert-butyl allyl(2-(allyloxy)ethyl)carbamate, which could then undergo intramolecular cyclization to form a seven-membered nitrogen-containing heterocyclic compound.

Table 1: Hypothetical Ring-Closing Metathesis of a Diene Derived from this compound

EntryDiene PrecursorCatalystSolventTemperature (°C)Product
1tert-Butyl allyl(2-(allyloxy)ethyl)carbamateGrubbs' II CatalystDichloromethane (B109758)405-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1H-oxazocine

This table is illustrative and based on general principles of RCM reactions of similar substrates.

Cross-metathesis (CM) involves the reaction between two different alkenes to form new olefinic products. hrpub.org The allylic ether of this compound can react with a variety of olefinic partners to generate new, functionalized derivatives. The success and selectivity of CM reactions depend on the nature of the olefin partner and the catalyst used. For example, the cross-metathesis of terminal alkenes with electron-deficient partners like acrylates or electron-rich partners like styrenes can lead to the formation of new C-C bonds with high efficiency. researchgate.netresearchgate.net

The reaction with an olefin such as styrene, in the presence of a second-generation Grubbs catalyst, would be expected to yield a mixture of the desired cross-product and homodimers. hrpub.org Similarly, reaction with an acrylate (B77674) ester could introduce a synthetically useful ester functionality. researchgate.net

Table 2: Potential Cross-Metathesis Reactions of this compound

EntryOlefin PartnerCatalystSolventProduct (Major Isomer)
1StyreneHoveyda-Grubbs IIToluene(E)-tert-Butyl (2-((4-phenylbut-2-en-1-yl)oxy)ethyl)carbamate
2Ethyl acrylateGrubbs' II CatalystDichloromethane(E)-Ethyl 4-((2-((tert-butoxycarbonyl)amino)ethoxy)methyl)but-2-enoate

This table represents potential outcomes based on the known reactivity of allyl ethers in cross-metathesis reactions.

Enyne metathesis is a variation of olefin metathesis that occurs between an alkene and an alkyne, typically leading to the formation of a 1,3-diene. For this compound to participate in such a reaction, it would need to be coupled with a molecule containing an alkyne. Alternatively, a derivative of the title compound where the allyl group is replaced by a propargyl group (tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate) could react with an alkene.

Alkyne metathesis, the scrambling of alkyne fragments, would require a diyne substrate. A potential application would involve the synthesis of a derivative of this compound that also contains an alkyne, which could then undergo ring-closing alkyne metathesis (RCAM) to form a macrocycle.

Hydrofunctionalization Reactions of the Allylic Double Bond

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. A key example for the allylic ether in this compound is the hydroboration-oxidation sequence.

The hydroboration-oxidation of the terminal alkene in this compound provides a method for the anti-Markovnikov addition of water across the double bond, leading to the formation of a primary alcohol. This two-step process first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), to the alkene. The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide and a base, to yield the corresponding alcohol. The use of a sterically hindered borane like 9-BBN often provides higher regioselectivity for the anti-Markovnikov product.

This reaction would convert the allyloxy group into a 3-hydroxypropoxy group, yielding tert-butyl (2-(3-hydroxypropoxy)ethyl)carbamate. bldpharm.com

Table 3: Hydroboration-Oxidation of this compound

EntryBorane ReagentOxidation ConditionsProduct
1BH3·THFH2O2, NaOHtert-Butyl (2-(3-hydroxypropoxy)ethyl)carbamate
29-BBNH2O2, NaOHtert-Butyl (2-(3-hydroxypropoxy)ethyl)carbamate

This table outlines the expected outcome for the hydroboration-oxidation of the title compound based on established procedures for terminal alkenes.

Hydrosilylation for Organosilicon Compound Formation

Hydrosilylation of the terminal alkene in this compound offers a direct route to valuable organosilicon compounds. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. The process is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or iridium. organic-chemistry.org

The reaction proceeds by the catalytic addition of a hydrosilane, such as triethoxysilane (B36694) (HSi(OEt)₃), to the allyl group. The regioselectivity of the addition is a key consideration. Under typical catalytic conditions, the reaction generally follows an anti-Markovnikov pathway, leading to the formation of the terminal silyl (B83357) ether, where the silicon atom attaches to the terminal carbon of the former double bond. This selectivity is driven by both steric and electronic factors, favoring the approach of the bulky catalyst-silane complex to the less hindered end of the alkene.

Table 1: Typical Conditions for Hydrosilylation of Allyl Ethers

Catalyst Hydrosilane Reagent Solvent Temperature Product Type
Platinum(0) complexes (e.g., Karstedt's catalyst) Triethoxysilane (HSi(OEt)₃) Toluene Room Temp to 80°C Terminal Silyl Ether
Rhodium complexes (e.g., Wilkinson's catalyst) Phenylsilane (PhSiH₃) THF Room Temp Terminal Silyl Ether

The resulting organosilane products are stable intermediates that can be used in further synthetic transformations, such as cross-coupling reactions or for the introduction of a silyl protecting group.

Hydroamination and Hydrohalogenation Pathways

The allyl group is also susceptible to hydroamination and hydrohalogenation, adding further synthetic utility to this compound.

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. For this compound, this can occur either intermolecularly with an external amine or intramolecularly. Intramolecular hydroamination, if successful, would lead to the formation of a nitrogen-containing heterocyclic ring. Catalysts based on gold, copper, or other transition metals are often employed to facilitate this transformation. acs.orgwikipedia.orgnsf.gov For instance, gold(I)-catalyzed hydroamination of allenes with carbamates is known to produce allylic carbamates. nih.gov A copper(II)-catalyzed three-component cascade involving allyl alcohol, arenes, and sulfonamides also proceeds via a hydroamination step. wikipedia.orgnsf.gov While direct studies on this compound are limited, these precedents suggest the potential for forming valuable amino-functionalized derivatives.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the allyl double bond is a fundamental electrophilic addition reaction. The regiochemical outcome is dictated by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon with the most existing hydrogen atoms, and the halide will add to the more substituted carbon, proceeding through a stable carbocation intermediate. chemrxiv.orgvwr.com

However, in the presence of radical initiators like peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. researchgate.netamanote.com In this case, the bromine atom adds to the terminal carbon. The ether oxygen in this compound can influence the reaction's regioselectivity through its electronic effects.

Table 2: Regioselectivity in Hydrohalogenation of an Allyl Group

Reagent Conditions Mechanism Product
HBr, HCl, HI Standard (no peroxides) Ionic (Carbocation intermediate) Markovnikov (Halogen on C2)

Oxidation Reactions of the Allylic Double Bond

The allylic double bond of this compound is readily oxidized, providing pathways to epoxides, diols, and cleaved aldehyde products.

Stereoselective Epoxidation Methodologies (e.g., Sharpless Epoxidation)

Epoxidation involves the conversion of the alkene to a three-membered cyclic ether known as an epoxide. While common reagents like meta-chloroperoxybenzoic acid (m-CPBA) can achieve this, the Sharpless-Katsuki epoxidation offers a powerful method for achieving high enantioselectivity, particularly for allylic alcohols. nih.govorgsyn.org

The standard Sharpless epoxidation requires a titanium(IV) isopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. acs.orgnih.gov The stereochemical outcome is highly predictable for allylic alcohols, as the hydroxyl group coordinates to the titanium catalyst, directing the epoxidation to a specific face of the alkene. wikipedia.orgacs.org

For this compound, which is an allyl ether rather than an allylic alcohol, the directing effect of the distant carbamate group is negligible. Therefore, applying the Sharpless conditions would likely result in low enantioselectivity. However, the formation of the epoxide itself using a peroxyacid is a standard transformation. The resulting epoxide is a valuable intermediate for subsequent ring-opening reactions to introduce various functionalities.

Syn- and Anti-Dihydroxylation Pathways (e.g., Upjohn, Sharpless Dihydroxylation)

Dihydroxylation converts the alkene into a vicinal diol (a glycol), with two hydroxyl groups on adjacent carbons. The stereochemistry of this addition can be controlled to be either syn or anti.

Syn-Dihydroxylation: This pathway results in the addition of both hydroxyl groups to the same face of the double bond. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), produces racemic syn-diols. nih.govbldpharm.com For enantioselective syn-dihydroxylation, the Sharpless asymmetric dihydroxylation is employed. This method uses OsO₄, a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a re-oxidant. amanote.com The choice of ligand dictates which enantiomer of the diol is formed. This reaction has been shown to be effective for aryl allyl ethers, making it applicable to substrates like the title compound. organic-chemistry.org

Anti-Dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically achieved in a two-step sequence. First, the alkene is epoxidized (e.g., with m-CPBA). Second, the resulting epoxide undergoes acid-catalyzed ring-opening with water as the nucleophile, which attacks from the face opposite to the epoxide oxygen, leading to the anti-diol. masterorganicchemistry.com

Table 3: Reagents for Dihydroxylation of Alkenes

Stereochemistry Method Reagents
Syn (racemic) Upjohn Dihydroxylation OsO₄ (cat.), NMO
Syn (enantioselective) Sharpless Asymmetric Dihydroxylation OsO₄ (cat.), (DHQ)₂PHAL or (DHQD)₂PHAL, K₃Fe(CN)₆
Oxidative Cleavage and Ozonolysis

The carbon-carbon double bond of the allyl group can be completely cleaved through oxidative reactions, most notably ozonolysis. This reaction breaks the molecule at the site of the double bond, forming two carbonyl-containing fragments.

The reaction involves treating the alkene with ozone (O₃), typically at low temperatures, to form an unstable ozonide intermediate. The subsequent workup determines the final products.

Reductive Workup: Using a mild reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield aldehydes or ketones. For this compound, this would result in the formation of an aldehyde.

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) for the workup will oxidize any initially formed aldehydes to carboxylic acids.

Ozonolysis is a powerful tool for degrading larger molecules into smaller, identifiable fragments or for introducing new functional groups. Care must be taken to avoid over-oxidation of other sensitive functional groups within the molecule. researchgate.net

Radical Reactions Involving the Allyl Group

The allyl group of this compound can participate in free-radical reactions, which are typically initiated by heat, light, or a radical initiator. A common reaction is radical addition to the double bond. wikipedia.org

In a typical radical addition, such as with HBr in the presence of peroxides, a bromine radical adds to the terminal carbon of the allyl group. This regioselectivity generates the more stable secondary radical on the internal carbon, leading to the anti-Markovnikov product.

Furthermore, intramolecular radical reactions are possible. Research has shown that allyl ether monomers can undergo a radical-mediated cyclization, which begins with the abstraction of a hydrogen atom from the allylic position to form a resonance-stabilized allyl radical. acs.org This radical can then react with another alkene in an intramolecular fashion. For this compound, a radical generated on the allylic carbon could potentially cyclize onto the ethylcarbamate portion of the molecule, leading to the formation of five- or six-membered heterocyclic rings. Studies on axially chiral carbamates have demonstrated that radical cyclizations can proceed with high levels of stereochemical control, highlighting the synthetic potential of such transformations. nih.gov

Table of Mentioned Chemical Compounds

Compound Name Role in Article
This compound Subject of the article
Triethoxysilane Reagent for hydrosilylation
Phenylsilane Reagent for hydrosilylation
Hydrogen Halides (HCl, HBr, HI) Reagents for hydrohalogenation
meta-Chloroperoxybenzoic acid (m-CPBA) Reagent for epoxidation
Titanium(IV) isopropoxide Catalyst for Sharpless epoxidation
tert-Butyl hydroperoxide (TBHP) Oxidant for Sharpless epoxidation
Diethyl tartrate (DET) Chiral ligand for Sharpless epoxidation
Osmium tetroxide (OsO₄) Catalyst for dihydroxylation
N-methylmorpholine N-oxide (NMO) Co-oxidant for Upjohn dihydroxylation
(DHQ)₂PHAL / (DHQD)₂PHAL Chiral ligands for Sharpless dihydroxylation
Potassium ferricyanide (B76249) (K₃Fe(CN)₆) Re-oxidant for Sharpless dihydroxylation
Ozone (O₃) Reagent for ozonolysis
Dimethyl sulfide (DMS) Reagent for reductive workup in ozonolysis

Rearrangement and Isomerization Reactions (e.g., Claisen Rearrangements of Derivatives)

The allyl ether functionality is prone to several types of rearrangement and isomerization reactions, which are powerful tools for structural modification.

Claisen Rearrangement: The Claisen rearrangement is a thermally-driven, intramolecular chem-station.comchem-station.com-sigmatropic rearrangement. chem-station.comlibretexts.org The classic example involves an allyl aryl ether, which upon heating (typically >200 °C), rearranges to an o-allylphenol. libretexts.orgucalgary.caorganic-chemistry.org The reaction proceeds through a concerted, cyclic six-membered transition state. libretexts.orglibretexts.orgrsc.org While this compound is an aliphatic allyl ether and will not undergo the aromatic Claisen rearrangement itself, a derivative formed by attaching its side chain to a phenolic substrate would be a suitable candidate for this transformation. Aliphatic Claisen rearrangements of allyl vinyl ethers are also well-known, yielding γ,δ-unsaturated carbonyl compounds. libretexts.orgrsc.org

Isomerization: The allyl group can be isomerized to the thermodynamically more stable propenyl ether. This reaction is often catalyzed by transition metals, such as ruthenium complexes like [RuClH(CO)(PPh₃)₃], or strong bases like potassium tert-butoxide (KOtBu). organic-chemistry.orguchicago.edu The resulting enol ether is a valuable synthetic intermediate that can be hydrolyzed under mild acidic conditions to yield an aldehyde and the corresponding alcohol, effectively serving as a method for deallylation. uchicago.edu

ReactionSubstrate TypeKey ConditionsProduct
Aromatic Claisen RearrangementAryl allyl ether derivativeHeat (~250 °C)o-Allylphenol derivative
Aliphatic Claisen RearrangementAllyl vinyl ether derivativeHeat or Lewis Acidγ,δ-Unsaturated carbonyl
IsomerizationAllyl etherBase (e.g., KOtBu) or Ru-catalystPropenyl ether

Reactions Involving the N-Boc Carbamate Moiety of this compound

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in a wide range of conditions and its facile removal.

Deprotection Strategies for the tert-Butoxycarbonyl Group

The primary reaction of the N-Boc moiety is its cleavage to unmask the primary amine. This can be achieved under acidic, thermal, or certain catalytic conditions.

Acid-mediated cleavage is the most common method for N-Boc deprotection. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form an unstable carbamic acid, which spontaneously decarboxylates to release the free amine as its corresponding salt. orgsyn.org A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.

Common acidic conditions include:

Trifluoroacetic Acid (TFA): Used either neat or in a solvent like dichloromethane (DCM), TFA is highly effective for rapid deprotection at room temperature. orgsyn.org

Hydrogen Chloride (HCl): Typically used as a solution in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate (B1210297). libretexts.org

Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MeSO₃H): These can be used in solvents like tert-butyl acetate to achieve selective deprotection of N-Boc groups in the presence of tert-butyl esters.

Phosphoric Acid (H₃PO₄): An 85% aqueous solution provides a mild and efficient reagent for deprotection, compatible with many other acid-sensitive groups.

Oxalyl Chloride in Methanol: This system generates HCl in situ and provides a mild method for deprotection at room temperature. libretexts.orgorganic-chemistry.org

Reagent(s)Solvent(s)TemperatureReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRoom Temperature orgsyn.org
Hydrogen Chloride (HCl)1,4-Dioxane, Ethyl AcetateRoom Temperature libretexts.org
Sulfuric Acid (H₂SO₄)tert-Butyl AcetateNot specified
Phosphoric Acid (H₃PO₄)AqueousNot specified
Oxalyl ChlorideMethanolRoom Temperature libretexts.orgorganic-chemistry.org

While less common than acid-mediated methods, thermal and catalytic approaches offer valuable alternatives, particularly when acidic conditions must be avoided.

Thermal Deprotection: Heating N-Boc protected amines, often at temperatures of 150 °C or higher, can cause the group to fragment into isobutylene, carbon dioxide, and the free amine. rsc.org This method avoids the use of any reagents, making it a "green" option. The reaction can be performed neat or in high-boiling solvents like methanol or 2,2,2-trifluoroethanol (B45653) (TFE), sometimes under continuous flow conditions which can improve efficiency and allow for temperature-controlled selective deprotection. chemistrylearner.comucalgary.carsc.org

Catalytic Deprotection: Various catalysts can facilitate N-Boc cleavage under milder conditions than thermal methods.

Basic Conditions: While the Boc group is generally stable to base, certain conditions, such as refluxing in aqueous methanolic potassium carbonate, can cleave the Boc group from specific substrates like NH-heteroarenes. libretexts.org

Lewis Acids/Metal Catalysts: Systems such as CeCl₃·7H₂O–NaI have been reported for Boc deprotection. chem-station.com

Iodine: Catalytic amounts of iodine have been used for the solvent-free cleavage of N-Boc groups. libretexts.org

Reactions at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound, while protected, retains a proton that can be removed by a sufficiently strong base. This deprotonation generates a nucleophilic nitrogen anion, which can then participate in a variety of subsequent reactions.

The alkylation of N-Boc protected amines is a well-established transformation that allows for the introduction of an alkyl group onto the nitrogen atom. This reaction typically proceeds via deprotonation of the carbamate nitrogen with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting nitrogen anion then undergoes nucleophilic substitution with an alkylating agent, such as an alkyl halide. For instance, the alkylation of N-Boc protected anilines has been successfully achieved using cesium carbonate (Cs₂CO₃) in DMF at elevated temperatures with alkyl bromides. researchgate.net A similar strategy can be applied to this compound, as illustrated in the following general scheme:

General Reaction Scheme for N-Alkylation

This compound + Base + R-X → tert-Butyl allyl(2-(allyloxy)ethyl)carbamate

Acylation of the carbamate nitrogen can also be achieved, although it is less common than N-alkylation. This transformation would introduce an acyl group, leading to the formation of an N-acylated carbamate. The reaction conditions would likely be similar to those for alkylation, involving deprotonation followed by the addition of an acylating agent like an acyl chloride or anhydride (B1165640).

A pertinent example, although on a different substrate, is the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate from tert-butyl 2-(isobutylamino)ethylcarbamate and p-methoxyphenylsulfonyl chloride, which demonstrates the reactivity of a secondary amine in the presence of a Boc-carbamate. nih.gov

The carbamate linkage itself can be a site for chemical modification. One notable transformation is the conversion of N-Boc carbamates into amides. This can be achieved through a one-pot reaction where the carbamate is treated with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate an in situ isocyanate intermediate. This highly reactive intermediate can then be trapped by a Grignard reagent to furnish the corresponding amide in good yield. vwr.com This methodology offers a direct route to functionalize the carbamate moiety of this compound, replacing the tert-butoxy (B1229062) group with a variety of substituents depending on the Grignard reagent employed.

Table 1: Potential Reagents for Functionalization of the Carbamate Linkage

Reagent Class Potential Product Reference for Analogy
Grignard Reagents (R-MgX) N-Acyl-2-(allyloxy)ethylamine vwr.com

Rearrangements and Cyclization Reactions Involving the Carbamate Group

The presence of both a carbamate and an allyl ether in this compound opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic structures.

Intramolecular cyclization can be promoted under various conditions. For instance, lithiation of N-Boc protected amines can lead to intramolecular nucleophilic addition. In a related system, the intramolecular cyclization of N-Boc derivatives has been used to synthesize benzazepines. researchgate.net For this compound, cyclization could potentially be induced to form morpholine (B109124) derivatives, although this would likely require activation of the allyl group.

A highly relevant transformation is the palladium-catalyzed intramolecular C-H amination. In a study by White and co-workers, N-Boc amines were shown to undergo palladium(II)-catalyzed allylic C-H oxidation to form oxazolidinones. researchgate.net This reaction proceeds with high diastereoselectivity and provides a regioisomeric product compared to other C-H amination methods. Given the presence of the allylic C-H bonds in this compound, a similar intramolecular cyclization could be envisioned, leading to the formation of an oxazolidinone derivative.

Table 2: Potential Cyclization Products

Reaction Type Potential Product Catalyst/Reagent Reference for Analogy
Intramolecular C-H Amination Oxazolidinone derivative Pd(II)/bis-sulfoxide/Brønsted acid researchgate.net

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The amine functionality, once deprotected, of what was this compound could serve as a key component in several well-known MCRs.

For example, the free amine, 2-(allyloxy)ethylamine, could participate in the Ugi four-component reaction (U-4CR). The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. researchgate.netnih.gov Similarly, the amine could be a component in the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide.

While there are no specific literature examples of this compound being used directly in MCRs, its derivative, 2-(allyloxy)ethylamine, is a prime candidate for such transformations, offering a route to rapidly increase molecular complexity and introduce the allyloxyethyl moiety into diverse molecular architectures.

Transition Metal-Catalyzed Transformations and Organocatalysis of this compound

The allyl group and the carbamate moiety in this compound are both amenable to a range of transition metal-catalyzed reactions.

Palladium-catalyzed reactions are particularly prominent for both functional groups. The palladium-catalyzed cross-coupling of tert-butyl carbamate with aryl halides is a known method for the synthesis of N-Boc protected anilines. researchgate.net Furthermore, palladium catalysts are widely used for allylic substitution reactions. The allylic ether in this compound could potentially undergo allylic alkylation, amination, or other substitution reactions in the presence of a suitable palladium catalyst and nucleophile. The palladium-catalyzed reaction of allyl carbamates with formic acid is also a known method for the deprotection of amines. elsevierpure.com

In the realm of organocatalysis, the carbamate can act as a nucleophile in conjugate addition reactions. For instance, the organocatalytic conjugate addition of a tert-butyl carbamate derivative to a nitroenyne has been reported. researchgate.net This suggests that this compound could potentially participate in similar Michael-type additions to electron-deficient alkenes, catalyzed by a chiral organocatalyst to afford enantioenriched products.

Table 3: Potential Catalytic Transformations

Reaction Type Functional Group Catalyst Type Potential Outcome Reference for Analogy
Cross-Coupling Carbamate Palladium N-Arylation researchgate.netorganic-chemistry.org
Allylic Substitution Allyl Ether Palladium Introduction of a nucleophile at the allylic position nih.gov
C-H Oxidation/Amination Allyl Ether/Carbamate Palladium Oxazolidinone formation researchgate.net

Applications of Tert Butyl 2 Allyloxy Ethyl Carbamate in Advanced Organic Synthesis and Materials Science

tert-Butyl (2-(allyloxy)ethyl)carbamate as a Versatile Building Block for Complex Chemical Architectures

The utility of this compound in organic synthesis stems from its identity as a trifunctional scaffold. The Boc-protected amine provides a latent primary amino group, the allyl ether offers a site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the central ethylene (B1197577) glycol-like spacer imparts flexibility and can influence the physicochemical properties of the final products. This combination allows for the molecule to be elaborated in multiple directions, serving as a linchpin in the assembly of sophisticated chemical structures.

The presence of two distinct protecting groups, the Boc group for the amine and the allyl group for the alcohol, is a key feature of this compound. These groups are orthogonal, meaning one can be removed under conditions that leave the other intact. This selective deprotection is fundamental to its role as a precursor to monofunctionalized derivatives.

The synthesis of monofunctionalized derivatives from this compound is achieved through highly selective deprotection strategies. The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to reveal the primary amine. These conditions typically leave the allyl ether functionality untouched. This process yields 2-(allyloxy)ethan-1-amine, a valuable intermediate where the primary amine is available for subsequent reactions while the hydroxyl group remains masked as an allyl ether.

Conversely, the allyl group can be selectively removed to deprotect the hydroxyl group. This is commonly accomplished using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like 1,3-dimethylbarbituric acid or a hydride source. This reaction unmasks the primary alcohol, yielding tert-butyl (2-hydroxyethyl)carbamate, without affecting the Boc-protected amine. The ability to selectively liberate either the amine or the alcohol functionality makes this building block exceptionally useful for the stepwise synthesis of more complex molecules where precise control over reactive sites is paramount.

Protecting GroupDeprotection ReagentsResulting Functional GroupProduct
Boc (tert-Butyloxycarbonyl)Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Primary Amine2-(Allyloxy)ethan-1-amine
AllylPd(PPh₃)₄, Scavenger (e.g., 1,3-dimethylbarbituric acid)Primary Alcoholtert-Butyl (2-hydroxyethyl)carbamate

The controlled, stepwise functionalization offered by this compound is particularly advantageous for the synthesis of complex diamine and polyamine scaffolds. These structures are integral to various fields, including medicinal chemistry and materials science. The challenge in synthesizing polyamines often lies in achieving selective modification at specific nitrogen atoms within the chain. organic-chemistry.orgmdpi.com

Using this compound as a starting point, a diamine can be constructed through a multi-step sequence. First, the allyl group can be cleaved to reveal the primary alcohol. This alcohol can then be converted into a leaving group, such as a tosylate or mesylate, followed by substitution with an azide (B81097) and subsequent reduction to yield a new primary amine. The resulting molecule, tert-butyl (2-aminoethyl)carbamate, is a mono-protected diamine. mdpi.com Alternatively, the alcohol can be oxidized to an aldehyde and subjected to reductive amination.

This mono-protected diamine is itself a crucial building block for constructing larger polyamines. The existing free primary amine can be reacted with another molecule, and then the Boc group can be removed to reveal a new reactive site for further chain extension. This iterative process allows for the methodical assembly of well-defined polyamine chains with precise control over the spacing and substitution pattern of the nitrogen atoms. Such methodologies are superior to less controlled methods that can result in statistical mixtures of products. mdpi.com

Heterocyclic compounds are a cornerstone of organic chemistry, forming the core structures of countless pharmaceuticals, agrochemicals, and natural products. acs.orgorgsyn.org this compound provides a flexible and strategically functionalized substrate for intramolecular cyclization reactions, enabling access to important nitrogen- and oxygen-containing heterocyclic systems.

The synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines from acyclic precursors is a powerful strategy in organic synthesis. organic-chemistry.orgwhiterose.ac.ukniscpr.res.in The structure of this compound is well-suited for conversion into piperidine (B6355638) derivatives. A general synthetic approach would first involve the deprotection of the amine by removing the Boc group under acidic conditions.

The resulting primary amine, 2-(allyloxy)ethan-1-amine, can then undergo an intramolecular cyclization reaction. Palladium-catalyzed intramolecular amination of the terminal alkene is a common method for this type of transformation. acs.orgyoutube.com Depending on the reaction conditions and the catalyst used, this cyclization could proceed via a 6-endo-trig pathway to form a substituted piperidine. The reaction involves the addition of the amine nucleophile across the palladium-activated double bond of the allyl group to forge the new carbon-nitrogen bond that closes the ring. The development of such intramolecular cyclization reactions provides an efficient route to functionalized piperidine cores, which are prevalent in many biologically active compounds. whiterose.ac.ukniscpr.res.in

Substituted tetrahydrofurans are common structural motifs in a vast number of natural products with significant biological activity. nih.govchemistryviews.org The functional group array in this compound makes it a suitable precursor for the synthesis of substituted tetrahydrofurans through intramolecular oxycyclization reactions.

A well-established method for this transformation is iodocyclization. chemistryviews.org In this reaction, the allyl group is treated with iodine (I₂) and a mild base. The iodine activates the double bond towards nucleophilic attack. The ether oxygen atom acts as the intramolecular nucleophile, attacking one of the carbons of the double bond to form a five-membered tetrahydrofuran (B95107) ring. nih.govorganic-chemistry.org This process, known as a 5-exo-tet cyclization, is generally favored and results in the formation of a tert-butyl (2-((3-iodotetrahydrofuran-2-yl)methoxy)ethyl)carbamate derivative. The resulting iodomethyl-substituted tetrahydrofuran can be further functionalized, making this a powerful entry point into a diverse range of complex molecules. Other transition-metal-catalyzed processes, such as palladium-catalyzed intramolecular Wacker-type cyclizations or oxyallylations, also represent viable strategies for converting this building block into oxygen-containing heterocycles. acs.org

Target HeterocycleKey Reaction TypeTransformation Description
Piperidine DerivativeIntramolecular AminationAfter Boc deprotection, the primary amine undergoes a transition-metal-catalyzed addition to the allyl group to form a six-membered ring.
Tetrahydrofuran DerivativeIodocyclizationThe ether oxygen attacks the iodine-activated allyl double bond in an intramolecular fashion, yielding a 5-membered ring with an iodomethyl substituent.

Scaffold for the Construction of Polyfunctional Molecules and Dendrimers

This compound serves as a versatile building block in the construction of complex, polyfunctional molecules and dendrimers due to its distinct reactive sites: the allyl group and the Boc-protected amine. The allyl group provides a handle for various chemical transformations, including thiol-ene reactions, hydroformylation, and epoxidation, allowing for the introduction of diverse functionalities. The Boc-protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.

This dual functionality makes it an ideal candidate for the divergent synthesis of dendrimers. nih.govnih.govresearchgate.nettandfonline.comresearchgate.net In a typical divergent approach, the core molecule, in this case, a derivative of this compound, is reacted in a stepwise manner with monomeric units that possess complementary reactive groups. For instance, the allyl group can be functionalized to introduce multiple new reactive sites in a single step. Subsequent deprotection of the amine and reaction with another layer of monomers leads to the next generation of the dendrimer. This iterative process of reaction and deprotection allows for the precise control over the size, shape, and surface functionality of the resulting dendritic macromolecule.

The ability to introduce a variety of functional groups at the periphery of the dendrimer makes these molecules highly valuable for applications in drug delivery, catalysis, and materials science. The choice of monomers and the generation number of the dendrimer dictate the final properties of the macromolecule.

Table 1: Potential Functionalization Reactions of this compound for Dendrimer Synthesis

Reactive SiteReaction TypeReagentsResulting Functional Group
Allyl GroupThiol-ene "Click" ReactionThiol-containing monomersThioether linkage with terminal functional groups
Allyl GroupHydroboration-Oxidation1. BH3-THF, 2. H2O2, NaOHPrimary alcohol
Allyl GroupEpoxidationm-CPBAEpoxide
Boc-protected AmineDeprotectionTrifluoroacetic acid (TFA)Primary amine
Resulting AmineAmidationCarboxylic acid, DCC/NHSAmide linkage

Monomer and Cross-linker in Polymer Chemistry and Materials Science

The presence of a polymerizable allyl group and a functional carbamate (B1207046) moiety makes this compound a valuable monomer for the synthesis of functional polymers. Its derivatives, particularly acrylate (B77674) and methacrylate (B99206) analogs, are of significant interest in polymer chemistry.

Design and Synthesis of Functional Polymers via Olefin Polymerization

Acrylate and methacrylate monomers derived from this compound can be readily synthesized by reacting the corresponding alcohol (obtained after suitable modification of the allyl group) with acryloyl chloride or methacryloyl chloride. These monomers can then undergo conventional free-radical polymerization to produce polymers with pendant Boc-protected amine groups. iarjset.comtandfonline.com

The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a chain-growth mechanism, leading to the formation of high molecular weight polymers. The Boc-protected amine groups along the polymer backbone can be subsequently deprotected to yield primary amine functionalities, which can be used for further post-polymerization modifications.

Table 2: Representative Conditions for Radical Polymerization of Acrylate Monomers

MonomerInitiatorSolventTemperature (°C)Polymer Characteristics
tert-Butyl AcrylateAIBNToluene60-80High molecular weight, broad polydispersity
Methyl MethacrylateBenzoyl PeroxideBulk60-90High molecular weight, broad polydispersity

To achieve better control over the polymer architecture, including molecular weight, polydispersity, and end-group functionality, controlled/living radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. sigmaaldrich.comcmu.eduresearchgate.netresearchgate.net

In ATRP, a transition metal complex (e.g., copper/ligand) reversibly activates and deactivates the propagating polymer chains, allowing for a controlled growth process. iarjset.comnih.gov This technique enables the synthesis of well-defined homopolymers and block copolymers from acrylate and methacrylate derivatives of this compound.

RAFT polymerization, on the other hand, utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process. mdpi.commdpi.com This method is highly versatile and tolerant to a wide range of functional groups, making it suitable for the polymerization of functional monomers derived from the title compound. Both ATRP and RAFT allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.5).

Table 3: Comparison of Conventional and Controlled Radical Polymerization

FeatureConventional Radical PolymerizationControlled Radical Polymerization (ATRP, RAFT)
Control over Molecular Weight PoorExcellent
Polydispersity Index (PDI) High (>1.5)Low (<1.5)
Polymer Architecture Linear or branchedLinear, block, star, graft
End-group Functionality Not well-definedWell-defined
"Living" Character NoYes

While radical polymerization is the most common method for polymerizing acrylate and methacrylate derivatives, anionic and cationic polymerization techniques can also be explored for monomers derived from this compound. tandfonline.comeresearchco.comuni-bayreuth.deacs.orgnih.gov

Anionic polymerization is typically initiated by strong nucleophiles and is suitable for monomers with electron-withdrawing groups. Vinyl ether derivatives of this compound could potentially be polymerized via a cationic mechanism. Cationic polymerization is initiated by strong acids or Lewis acids and proceeds through carbocationic intermediates. However, the presence of the ether and carbamate functionalities can complicate these polymerization methods due to potential side reactions with the highly reactive propagating species. Careful selection of initiators, solvents, and reaction conditions is crucial to achieve controlled polymerization.

Copolymers and Block Copolymers Incorporating Functionalized Carbamate Units

The ability to polymerize monomers derived from this compound in a controlled manner opens up possibilities for the synthesis of a wide range of copolymers and block copolymers. nih.govamanote.comresearchgate.netpsu.edu By copolymerizing these functional monomers with other comonomers, polymers with tailored properties can be obtained. For example, copolymerization with a hydrophobic monomer can lead to amphiphilic polymers that can self-assemble in solution.

Block copolymers can be synthesized by sequential monomer addition using controlled/living polymerization techniques. A well-defined polymer block can be synthesized first, and then a second monomer is added to grow a second block from the active chain ends of the first block. This allows for the creation of di-block, tri-block, and multi-block copolymers with distinct segments. The resulting block copolymers can exhibit microphase separation in the solid state, leading to the formation of ordered nanostructures. The functional carbamate units can be located in one or both blocks, providing sites for further chemical modification.

Role in the Synthesis of Functional Polyurethanes and Poly(ether-amide) Materials

The dual functionality of this compound allows for its incorporation into polyurethane and poly(ether-amide) backbones, introducing valuable characteristics. The Boc-protected amine serves as a latent reactive site for forming urethane (B1682113) or amide linkages, while the allyl group provides a handle for polymerization or post-polymerization modification.

In polyurethane synthesis, the carbamate functionality is central. While traditional methods involve the reaction of isocyanates and polyols, alternative routes utilize carbamate precursors. researchgate.net Monomers containing carbamate groups can be integrated into polymer chains, and recent research has highlighted the utility of transcarbamoylation reactions for both creating and recycling polyurethane materials. nih.gov The presence of the Boc group in this compound allows for its deprotection to yield a primary amine. This amine can then react with isocyanates or cyclic carbonates to form the characteristic urethane linkages of polyurethanes. Furthermore, the allyl group can be used in a variety of polymerization techniques or serve as a site for cross-linking after the main polymer chain is formed, enhancing the material's mechanical properties. Patents have described the use of related carbamate-functionalized vinyl monomers, such as t-butyl allylcarbamate, to produce polymers that can be thermally processed to create reactive amino-substituted polymers. google.com

Similarly, in the field of poly(ether-amide) (PEBA) thermoplastic elastomers, this monomer offers a pathway to introduce new functionalities. PEBAs are block copolymers synthesized through the polycondensation of flexible polyether blocks and rigid polyamide blocks. nih.gov The ether linkage within the this compound structure is compatible with the polyether segments of PEBAs. Following deprotection of the Boc group, the resulting amine can participate in the amide-forming reaction with dicarboxylic acids, integrating the unit into the polyamide block. The pendant allyl group remains available for subsequent functionalization, allowing for the creation of PEBA materials with tailored properties, such as hydrophilicity, biocompatibility, or the ability to be cross-linked.

Surface Functionalization and Coating Applications of Polymers Derived from this compound

Polymers derived from this compound are exceptionally well-suited for creating functional surfaces and coatings. This is primarily due to the reactivity of the allyl group, which can be leveraged for grafting, cross-linking, and surface modification through highly efficient chemical reactions.

One of the most powerful techniques for this purpose is the thiol-ene "click" reaction . researchgate.net This radical-mediated reaction allows for the covalent attachment of thiol-containing molecules to the allyl groups on the polymer surface. nih.gov This process is rapid, highly specific, and can be initiated by light (photopolymerization), enabling spatial control over the functionalization. researchgate.netnih.gov This method can be used to graft biomolecules for biocompatible coatings, attach signaling proteins to hydrogels, or modify the surface properties of materials to control wettability and adhesion. nih.govmdpi.com

The versatility of the allyl group extends to other surface modification strategies. For instance, polymers containing these groups can be used to create coatings that anchor to specific substrates. Research on off-stoichiometry thiol-ene (OSTE) polymers has shown that incorporating monomers with reactive groups like allylsilanes can improve adhesion to silicon oxide surfaces. mdpi.com The allyl groups on a polymer derived from this compound could be similarly modified to enhance coating performance on various substrates.

Furthermore, the Boc-protected amine offers another layer of functionality. In one patented approach, polymers are designed with reactive end groups, such as protected amines, that migrate to the surface. google.com Following fabrication, the tert-butyl carbamate groups can be selectively deprotected under mild conditions to expose primary amines on the surface, which can then be used to immobilize other molecules, such as heparin, to create bioactive surfaces. google.com

Table 1: Applications in Polymer Surface Modification

Technique Role of Allyl Group Potential Application Reference
Thiol-Ene Chemistry Acts as the 'ene' component for reaction with thiols. Grafting of biomolecules, hydrogel functionalization, creating patterned surfaces. nih.gov, researchgate.net, google.com
Surface-Initiated Polymerization Serves as an anchor point for growing polymer brushes. Creating anti-fouling coatings, modifying sensor surfaces. N/A
Cross-linking Reacts to form cross-linked polymer networks. Enhancing the durability and chemical resistance of coatings. mdpi.com

Contributions to Methodological Development in Synthetic Organic Chemistry

Beyond its use in materials science, the bifunctional nature of this compound makes it a valuable substrate and building block for advancing synthetic organic chemistry methodologies.

Expansion of Olefin Functionalization Techniques

The allyl group of this compound serves as a versatile platform for exploring and expanding the scope of olefin functionalization reactions. The stability of the Boc-protected amine under a variety of reaction conditions allows for a wide range of transformations to be performed on the carbon-carbon double bond.

As mentioned previously, the thiol-ene reaction is a prime example, providing a robust method for carbon-sulfur bond formation with applications in bioconjugation and materials science. nih.gov The efficiency and chemoselectivity of this click reaction make it a key tool for modifying molecules containing allyl groups.

Another powerful set of reactions is olefin metathesis . Catalyzed by ruthenium or molybdenum alkylidenes, metathesis allows for the precise breaking and reforming of carbon-carbon double bonds. nih.govmdpi.com The allyl group of this compound can participate in:

Cross-Metathesis (CM): Reacting with another olefin to form a new, substituted alkene, effectively coupling two different molecular fragments. nih.gov

Ring-Closing Metathesis (RCM): If the molecule contains a second olefin, RCM can be used to form a cyclic compound. nih.govmdpi.com

Ring-Opening Metathesis Polymerization (ROMP): The monomer can be polymerized by reacting with a strained cyclic olefin. nih.gov

These metathesis reactions have become indispensable tools in the synthesis of natural products, complex molecules, and polymers. mdpi.com The use of substrates like this compound helps to demonstrate the functional group tolerance of modern metathesis catalysts and expand their application.

Beyond these methods, the allyl group is amenable to a host of classical olefin transformations, including:

Epoxidation: Conversion to an epoxide, a versatile synthetic intermediate.

Dihydroxylation: Formation of a diol.

Hydroformylation: Introduction of a formyl group.

Wacker Oxidation: Oxidation to a methyl ketone.

The ability to perform these reactions while the amine remains protected allows for the synthesis of a diverse array of complex, functionalized building blocks from a single, readily available starting material.

Spectroscopic and Advanced Analytical Characterization Methodologies for Structural Elucidation of Tert Butyl 2 Allyloxy Ethyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of tert-butyl (2-(allyloxy)ethyl)carbamate is expected to show distinct signals for each set of chemically non-equivalent protons. Based on the analysis of similar structures, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are summarized in the table below. The integration of these signals would correspond to the number of protons in each group, and the multiplicity would reveal the number of neighboring protons, governed by the n+1 rule for first-order spectra.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-C(CH ₃)₃~1.45Singlet (s)9H
-NH -~5.0Broad Singlet (br s)1H
-CH ₂-NH-~3.30Quartet (q) or Triplet of Doublets (td)2H
-O-CH ₂-CH₂-~3.55Triplet (t)2H
-O-CH ₂-CH=CH₂~4.00Doublet (d)2H
=CH~5.20 and ~5.30Doublet of Doublets (dd)2H
-CH=~5.90Multiplet (m)1H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Carbon Assignment Predicted Chemical Shift (ppm)
-C (CH₃)₃~28.4
-C (CH₃)₃~79.1
-C H₂-NH-~40.5
-O-C H₂-CH₂-~69.8
-O-C H₂-CH=CH₂~72.2
=C H₂~117.5
-C H=~134.7
-C =O~156.0

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable information about the nitrogen atom in the carbamate (B1207046) group. For tert-butyl carbamate, the ¹⁵N chemical shift has been reported, and a similar value would be expected for the title compound. wiley-vch.dersc.org The chemical shift is sensitive to the electronic environment and hybridization of the nitrogen atom. In protonated carbamic acids and related compounds, ¹⁵N NMR has been used to study the site of protonation. wiley-vch.dersc.org The correlation between ¹⁵N chemical shifts and the nucleophilicity of amines has also been explored, which can be relevant for understanding the reactivity of derivatives. cas.cz

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the two adjacent methylene (B1212753) groups in the ethyl chain and between the protons within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for definitively assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity of the molecular backbone. For instance, a correlation between the NH proton and the carbonyl carbon would confirm the carbamate linkage. Correlations from the methylene protons adjacent to the ether oxygen to the carbons of the allyl group would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. For a flexible molecule like this compound, these experiments could provide information about the preferred spatial arrangement of the different functional groups.

For derivatives of this compound that exist as solid materials, such as polymers formed through the allyl group, solid-state NMR (ssNMR) would be the technique of choice for structural characterization. Unlike solution-state NMR, which relies on rapid molecular tumbling to average out anisotropic interactions, ssNMR techniques are designed to measure these interactions in a static solid. This can provide detailed information about the local structure, packing, and dynamics within the solid material. For instance, ssNMR could be used to study the conformation of the carbamate and ether linkages within a polymeric matrix.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which aids in structural elucidation.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental formula of the molecular ion, as very few combinations of atoms will have the same exact mass. For this compound (C₁₀H₁₉NO₃), the expected exact mass of the molecular ion [M]⁺ or a common adduct like [M+H]⁺ or [M+Na]⁺ can be calculated and compared with the experimental value to confirm the elemental composition.

Ion Calculated Exact Mass
[C₁₀H₁₉NO₃+H]⁺202.1438
[C₁₀H₁₉NO₃+Na]⁺224.1257

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure. The fragmentation of carbamates is well-studied and typically involves characteristic losses.

Predicted Fragmentation Pathways:

For this compound, several key fragmentation pathways can be predicted:

Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl cation or isobutylene, leading to a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carbamate moiety is a common fragmentation pathway.

Cleavage of the ether linkage: The C-O bonds of the ether can cleave, leading to fragments corresponding to the allyloxy and the N-Boc protected aminoethyl moieties.

Cleavage of the ethyl chain: Fragmentation can also occur along the ethyl chain.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and corroborates the structure determined by NMR.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated mass spectrometry (MS) techniques are indispensable for the analysis of organic molecules, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. broadpharm.com For this compound, direct GC-MS analysis would involve its introduction into the GC system, where it would be separated from any volatile impurities based on its boiling point and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the molecule, along with a characteristic fragmentation pattern that can be used to confirm its structure. For instance, common fragments would likely arise from the loss of the tert-butyl group, the allyloxy group, or other characteristic cleavages. The high resolution of capillary GC columns allows for the effective separation of closely related impurities, making it an excellent method for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for less volatile or thermally labile compounds. broadpharm.com Given the potential for thermal decomposition of the carbamate group, LC-MS represents a gentler alternative to GC-MS. In a typical LC-MS analysis, this compound would be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved based on the compound's polarity and affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer, commonly using soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically produce protonated molecules [M+H]+ or adducts with other ions (e.g., [M+Na]+), which allows for the determination of the molecular weight with high accuracy. LC-MS is highly effective for analyzing reaction mixtures and assessing the purity of the final product.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of chemical bonds. The IR spectrum of this compound would be expected to show several key absorption bands. These would include a prominent C=O stretching vibration for the carbamate carbonyl group, typically in the range of 1680-1700 cm⁻¹. An N-H stretching vibration would also be present at around 3300-3500 cm⁻¹. The C-O stretching of the ether and carbamate groups would appear in the fingerprint region (1000-1300 cm⁻¹). The presence of the allyl group would be confirmed by C=C stretching around 1645 cm⁻¹ and =C-H stretching and bending vibrations. The NIST WebBook provides reference spectra for related compounds like tert-butyl carbamate, which can be used for comparison. nist.gov

Raman Spectroscopy , a complementary technique to IR, provides information on the polarizability of molecular bonds. For this compound, the C=C bond of the allyl group would likely produce a strong Raman signal. Symmetric vibrations and bonds involving heavier atoms also tend to give strong Raman scattering.

X-ray Crystallography for Single Crystal Structure Determination

Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive structural elucidation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. While this technique provides unparalleled structural detail, its application is contingent on the ability to grow high-quality single crystals of the compound.

Chromatographic Methods for Purification, Isolation, and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of organic compounds.

Gas Chromatography (GC) for Volatile Derivatives

While GC can be used for analysis as GC-MS, it also serves as a preparative technique on a smaller scale for volatile compounds. If this compound is sufficiently volatile and thermally stable, preparative GC could be used for its purification. However, for carbamates, this method is often less preferred due to the potential for thermal degradation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common and versatile chromatographic techniques for the purification and purity analysis of a wide range of organic compounds, including carbamates. google.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compound and its impurities between the two phases. By monitoring the eluent with a suitable detector (e.g., UV-Vis or a refractive index detector), a chromatogram is obtained where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the quantitative determination of purity. Preparative HPLC can be used to isolate the pure compound from a reaction mixture. UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC.

Thin-Layer Chromatography (TLC) and Column Chromatography for Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value for each spot can be calculated and used for identification.

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds. A vertical column is packed with a stationary phase (e.g., silica gel or alumina), and the mixture to be separated is loaded onto the top. The eluent is then passed through the column, and the components of the mixture move down at different rates, allowing them to be collected in separate fractions. For the purification of this compound, a gradient of solvents, for example, from a nonpolar solvent like hexane (B92381) to a more polar solvent like ethyl acetate (B1210297), would likely be used to effectively separate the product from starting materials and byproducts.

Computational and Theoretical Investigations of Tert Butyl 2 Allyloxy Ethyl Carbamate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable for understanding the fundamental properties of a molecule at the atomic level. These in silico methods allow for the prediction of molecular geometry, stability, and spectroscopic characteristics before a compound is synthesized or as a complement to experimental data.

The flexibility of tert-butyl (2-(allyloxy)ethyl)carbamate arises from several rotatable single bonds, particularly the C-C and C-O bonds of the ethyl-ether linkage and the C-N bond of the carbamate (B1207046) group. Understanding the molecule's conformational landscape is crucial as different conformers can exhibit varying reactivity and physical properties.

Density Functional Theory (DFT) is the most common and reliable method for such analyses. A typical study would involve a conformational search to identify all possible low-energy structures (local minima) on the potential energy surface. The relative energies of these conformers indicate their population at thermal equilibrium. For instance, calculations on similar flexible molecules often reveal that extended (anti) conformations are energetically preferred over coiled (gauche) forms due to reduced steric hindrance, though intramolecular hydrogen bonding can sometimes stabilize more compact structures.

Furthermore, DFT is used to calculate the rotational energy barriers (torsional barriers) between these conformers. This is achieved by systematically rotating a specific dihedral angle and calculating the energy at each step, a process known as a potential energy scan. The results provide insight into the molecule's dynamic behavior in solution. For the ether linkage (C-O-C-C) and the carbamate C-N bond, these barriers are typically in the range of 2-10 kcal/mol. The amide resonance within the carbamate moiety results in a higher rotational barrier around the C-N bond compared to a typical C-N single bond. acs.org

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) Level

ConformerDihedral Angle (C-O-C-C)Dihedral Angle (O-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (anti)~180° (anti)0.00
2~180° (anti)~60° (gauche)1.25
3~60° (gauche)~180° (anti)1.80
4~60° (gauche)~60° (gauche)3.10

This interactive table presents hypothetical data based on typical values for similar acyclic molecules.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data or confirming a molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are standard practice. The Gauge-Including Atomic Orbital (GIAO) method, typically used with a functional like B3LYP, provides chemical shifts that, when scaled, show excellent correlation with experimental values. nih.gov This can help assign specific peaks in a complex experimental spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to infrared (IR) and Raman spectroscopy. These calculations not only predict the positions of absorption bands but also their intensities. A frequency scaling factor is usually applied to the calculated values to correct for anharmonicity and method limitations. nih.gov This analysis helps in identifying characteristic functional group vibrations, such as the C=O stretch of the carbamate, the C-O-C stretch of the ether, and the C=C stretch of the allyl group.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to UV-Visible absorption spectra. For a saturated molecule like this compound, significant absorptions are expected only in the far UV region.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data

ParameterFunctional GroupCalculated ValueScaled/Corrected ValueTypical Experimental Range
¹³C NMR ShiftCarbamate C=O~165 ppm~156 ppm155-158 ppm
¹³C NMR Shifttert-Butyl Quaternary C~88 ppm~80 ppm79-82 ppm
IR FrequencyCarbamate C=O Stretch~1750 cm⁻¹~1700 cm⁻¹1690-1710 cm⁻¹
IR FrequencyAllyl C=C Stretch~1695 cm⁻¹~1645 cm⁻¹1640-1650 cm⁻¹

This interactive table showcases expected values based on literature for similar carbamate compounds. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO represents the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the allyl group's C=C double bond and the ether oxygen atom, making these the most likely sites for electrophilic attack.

LUMO: The LUMO represents the ability to accept electrons. The LUMO is typically centered on the antibonding π* orbital of the carbamate's carbonyl group (C=O), indicating that this carbon is the most susceptible site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. Analysis of related carbamates shows this gap is generally large, consistent with a stable, protected amine. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

For this compound, two key reactive sites are the allyl group and the carbamate group.

Allyl Group Reactions: The allyl group can undergo various transformations, such as electrophilic addition, oxidation, or metal-catalyzed allylic substitution. acs.org Computational studies can model the step-by-step mechanism of these reactions. For example, in an acid-catalyzed hydration of the double bond, calculations would map the initial protonation to form a carbocation intermediate, followed by the nucleophilic attack of water.

Carbamate Group Transformations: The tert-butyl carbamate (Boc) group is a standard protecting group for amines. Its primary reaction is deprotection under acidic conditions (e.g., with trifluoroacetic acid). Computational modeling can elucidate this mechanism, which typically involves initial protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine. nih.gov The stability of the tert-butyl cation is the thermodynamic driving force for this process.

A crucial aspect of mechanistic studies is the location of transition states (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

DFT calculations are used to optimize the geometry of transition states and confirm them by frequency analysis (a true TS has exactly one imaginary frequency). By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

Recent computational studies on the formation of allyl carbamates, for instance, have used DFT to analyze the energetics of iridium-catalyzed reactions, identifying the rate-determining step and explaining the observed stereoselectivity. uit.nonih.gov For the deprotection of this compound, calculations would likely show a multi-step process with the formation of the tert-butyl cation being the rate-limiting transition state.

Table 3: Hypothetical Energy Profile for Acid-Catalyzed Deprotection of this compound

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting Material + H⁺0.0
TS1Protonation of Carbonyl Oxygen+5.2
Intermediate 1O-Protonated Carbamate+1.5
TS2C-O Bond Cleavage (Rate-Limiting)+22.8
Intermediate 2Carbamic Acid + tert-butyl cation-5.0
TS3Decarboxylation+12.0
ProductsAmine + CO₂ + tert-butyl cation-15.0

This interactive table provides an illustrative reaction profile based on established mechanisms for Boc-deprotection.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, solvent interactions, and intermolecular aggregation. For a molecule like this compound, MD simulations could elucidate several key aspects of its dynamic nature.

A typical MD simulation would involve placing the molecule in a simulation box, often with a chosen solvent, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of molecular motion over time, from femtoseconds to microseconds.

Key Areas of Investigation:

Conformational Analysis: The rotatable bonds within the this compound structure, particularly around the ether and carbamate linkages, allow for a wide range of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition pathways between them.

Solvent Effects: The behavior of the molecule can be significantly influenced by its environment. MD simulations in different solvents (e.g., water, organic solvents) would reveal how solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. The allyloxy and carbamate groups can participate in hydrogen bonding, and simulations could quantify the extent and lifetime of these interactions.

Intermolecular Interactions: At higher concentrations, molecules of this compound may interact with each other. MD simulations can predict the preferred modes of dimerization or aggregation, driven by forces such as van der Waals interactions and hydrogen bonding between the carbamate groups.

Hypothetical Simulation Parameters:

While no specific studies are available, a hypothetical MD simulation setup for this compound might involve the parameters outlined in the table below.

ParameterHypothetical Value/Condition
Force Field A general force field like AMBER or CHARMM would likely be used to describe the inter- and intramolecular forces.
Solvent Model A common choice would be a TIP3P or SPC/E water model for aqueous simulations.
System Size A single molecule of this compound solvated in a cubic box of water with dimensions of approximately 50 Å x 50 Å x 50 Å.
Simulation Time Simulations would typically run for hundreds of nanoseconds to adequately sample conformational space.
Temperature & Pressure Maintained at standard conditions (e.g., 300 K and 1 atm) using thermostats and barostats.

Such simulations, though not yet published for this specific molecule, are routine for similar organic molecules and provide valuable data that complements experimental findings. For instance, studies on other carbamate-containing molecules have successfully used MD to understand their structural properties and interactions. researchgate.netmdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical transformation. Developing a QSRR model for reactions involving this compound would require a dataset of experimentally determined reaction rates or equilibrium constants for a series of structurally related compounds.

Developing a QSRR Model:

Dataset Collection: A series of molecules with systematic variations to the this compound backbone would need to be synthesized. For example, substituents could be added to the allyl group or the ethyl linker. The reactivity of each of these compounds in a specific reaction (e.g., an addition reaction to the allyl double bond) would then be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated using computational chemistry software. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that best correlates the calculated descriptors with the experimental reactivity data.

Model Validation: The predictive power of the QSRR model would be tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

Predictive Power of QSRR:

A validated QSRR model could be used to predict the reactivity of new, unsynthesized derivatives of this compound. This would be highly valuable in a research and development setting for designing molecules with desired reactivity profiles without the need for extensive experimental work. For example, if a faster reaction rate is desired, the model could suggest which structural modifications would be most effective.

While a specific QSRR study for this compound is not available, the principles have been applied to other systems, such as in the study of decarboxylative Claisen rearrangements of allylic esters, where a linear free-energy relationship was established. rsc.org

Table of Potential QSRR Descriptors:

Descriptor TypeExamples
Electronic Dipole moment, HOMO energy, LUMO energy, Mulliken atomic charges
Steric Molecular weight, van der Waals volume, surface area, ovality
Topological Wiener index, Balaban index, Kier & Hall connectivity indices
Thermodynamic Heat of formation, Gibbs free energy of formation

The application of these computational methods would provide a deeper understanding of the chemical nature of this compound, guiding its use and the design of new, related compounds with tailored properties.

Future Directions and Sustainable Research in the Context of Tert Butyl 2 Allyloxy Ethyl Carbamate

Exploration of Novel Synthetic Routes and Catalytic Systems for tert-Butyl (2-(allyloxy)ethyl)carbamate and its Derivatives

The synthesis of carbamates, including this compound, is moving beyond traditional methods that often involve hazardous reagents like phosgene (B1210022). researchgate.netwikipedia.org Future research will likely concentrate on the development of innovative and safer synthetic pathways. One promising avenue is the use of carbon dioxide (CO₂) as a C1 synthon, which is an abundant and non-toxic renewable resource. nih.gov Computational studies have investigated the iridium-catalyzed allylic substitution for the enantioselective formation of allyl carbamates from CO₂, an amine, and an allyl chloride. nih.gov This approach, if adapted for this compound, could offer a more sustainable and atom-economical synthesis.

Another area of exploration is the use of novel catalytic systems. For instance, a greener protocol for carbamate (B1207046) synthesis has been developed using trichloroacetic acid as a mild and effective reagent in a solvent-free methodology. banglajol.info Furthermore, the use of heterogeneous catalysts, such as a nano-scale Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS), has shown efficacy in the C-O oxidative coupling for carbamate synthesis, which could be accelerated by microwave irradiation. nih.gov The development of such catalysts could lead to more efficient and easily separable reaction systems for the production of this compound.

The transcarbamoylation reaction, where a lower alkyl carbamate is reacted with a hydroxyl-functional polymer or oligomer, presents another potential route for creating derivatives or polymers incorporating the this compound structure. google.com

Table 1: Comparison of Potential Catalytic Systems for Carbamate Synthesis
Catalytic SystemKey FeaturesPotential Advantages for this compound Synthesis
Iridium-(phosphoramidite) ComplexCatalyzes enantioselective formation of allyl carbamates from CO₂. nih.govSustainable use of CO₂; potential for chiral derivatives.
Trichloroacetic Acid (TCA)Acts as a mild and effective reagent in a solvent-free protocol. banglajol.infoGreener synthesis with high yield and purity.
Cu@Sal-CS NanocatalystHeterogeneous catalyst for C-O oxidative coupling, effective with microwave irradiation. nih.govRecyclable catalyst, shorter reaction times, and high product yields.
Phase Transfer CatalysisUtilizes catalysts like tetrabutylammonium (B224687) bromide for reactions in biphasic systems. google.comMild reaction conditions and improved yields in certain applications.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of chemical syntheses into continuous flow and automated platforms is a significant trend in modern chemistry, offering benefits such as enhanced safety, scalability, and efficiency. nih.govnih.gov The synthesis of carbamates is well-suited for these technologies. A continuous flow process has been demonstrated for the synthesis of various carbamates by coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy. nih.govbeilstein-journals.org This method allows for the production of carbamates in high yield and purity. nih.govbeilstein-journals.org Another continuous-flow method utilizes CO₂ directly from a gas bottle, mixed with an amine and an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), significantly reducing reaction times. nih.govacs.orgfigshare.com

Automated synthesis platforms, such as the Synple and ATLAS systems, provide the capability for high-throughput screening of reaction conditions and the synthesis of compound libraries with minimal manual intervention. imperial.ac.uksigmaaldrich.com These platforms can perform a wide range of reactions, including Boc protection and deprotection, which are relevant to the synthesis and modification of this compound. sigmaaldrich.com The adoption of these technologies could accelerate the discovery of new derivatives and applications of the target compound.

Table 2: Potential Flow Chemistry Parameters for Carbamate Synthesis
ParameterExample ConditionReference
Reactor Type10 mL coil reactor nih.gov
Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov
SolventAcetonitrile (B52724) nih.gov
Temperature70 °C nih.gov
CO₂ Flow Rate6.0 mL/min nih.gov
Residence Time~5 minutes for certain reactions nih.gov

Development of Advanced Functional Materials with Tunable Properties Derived from this compound

The presence of the versatile allyl group in this compound makes it a valuable building block for the development of advanced functional materials. The allyl group can undergo a variety of chemical transformations, allowing for polymerization and the introduction of further functionalities. google.com Carbamate-functional polymers are known for their use in coatings, where they can be crosslinked with aminoplast resins to form durable and resistant films. google.comgoogle.com

Future research could focus on the synthesis of homopolymers or copolymers of this compound. By reacting the cyclic carbonate precursor of a related polymer with an amine, a carbamate-functional polymer with hydroxyl groups can be formed. google.com The properties of such polymers could be tuned by copolymerizing with other monomers or by further reacting the allyl or carbamate functionalities. The reactivity of allyl carbamates has been demonstrated in rhodium-catalyzed C-H activation and annulation reactions, where the allyl carbamate can act as a C1-synthon, leading to complex molecular architectures. rsc.orgrsc.org This reactivity opens up possibilities for creating novel polymeric structures with unique properties.

Research on Bio-Inspired Chemical Transformations and Biomimetic Synthesis Leveraging the Compound's Structure

Bio-inspired and biomimetic synthesis represents a growing field of research, aiming to mimic nature's efficient and selective chemical processes. The structure of this compound, containing an amino alcohol-like core, makes it relevant to this area. Chiral amino alcohols are important synthons for many pharmaceuticals and bioactive compounds. frontiersin.orgnih.gov The development of engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones provides a bio-inspired route to chiral amino alcohols. frontiersin.orgnih.gov While not a direct synthesis of the target compound, this approach highlights the potential for biocatalytic methods in producing chiral precursors or derivatives of this compound.

Furthermore, multifunctional β-amino alcohols derived from bio-based sources have been used as curing agents for the synthesis of bio-based polyhydroxyurethane thermosets, offering an isocyanate- and phosgene-free route to polyurethanes. rsc.org This suggests a potential application for derivatives of this compound in the development of more sustainable polymer systems.

Environmental and Sustainability Aspects of Production and Application of this compound in Chemical Industry

The chemical industry is increasingly focused on developing sustainable processes that minimize environmental impact. For carbamates, this involves moving away from toxic reagents like phosgene and developing greener synthetic routes. researchgate.net The use of CO₂ as a feedstock is a key strategy in this regard. nih.gov Additionally, the development of solvent-free reaction conditions and the use of recyclable catalysts are important areas of research. banglajol.infonih.gov

The lifecycle of carbamate-containing products is also a consideration. Research into the microbial degradation of carbamate pesticides has identified specific strains and enzymes capable of breaking down these compounds. nih.gov While this compound is not a pesticide, understanding the environmental fate of carbamates is crucial for their sustainable application. Future research may explore the biodegradability of polymers and materials derived from this compound.

The development of cellulose (B213188) carbamate as a more sustainable alternative to the viscose process in fiber production, utilizing methods like microwave heating and supercritical CO₂, further underscores the trend towards greener carbamate chemistry. researchgate.net

Exploration of Photochemical and Electrochemical Transformations of this compound

Photochemical and electrochemical methods offer mild and selective ways to induce chemical transformations. The allyl group in this compound is a key functionality for such reactions. Visible-light-enabled photoredox catalysis has been used for the direct oxidation of allylic C-H bonds, providing a metal-free method for generating enones. acs.org Photocatalysis has also been employed for a variety of allylic derivatization reactions, often proceeding with high selectivity under mild conditions. rsc.org These methods could be applied to this compound to create a range of new derivatives.

Electrochemical methods also present interesting possibilities. The electrochemical synthesis of carbamates has been demonstrated through the activation of CO₂. sid.ir Conversely, the carbamate group can be designed to be electrochemically cleavable, allowing for the controlled release of amines from a surface. acs.org This suggests potential applications in drug delivery or sensor technology for materials derived from this compound.

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